3-Bromo-3',4',5'-trifluorobenzophenone
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Overview
Description
3-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl ring is substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the bromination of 3’,4’,5’-trifluorobenzophenone. The reaction is carried out by treating 3’,4’,5’-trifluorobenzophenone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-3’,4’,5’-trifluorobenzophenone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Types of Reactions:
Substitution Reactions: 3-Bromo-3’,4’,5’-trifluorobenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the bromine atom.
Cross-Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Bromo-3’,4’,5’-trifluorobenzophenone is used in various scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-Bromo-3’,4’,5’-trifluorobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These groups can interact with molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
3-Bromobenzotrifluoride: Similar in structure but lacks the ketone functionality present in 3-Bromo-3’,4’,5’-trifluorobenzophenone.
3,3’-Bis(trifluoromethyl)benzophenone: Contains two trifluoromethyl groups but no bromine atom.
Uniqueness: 3-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of bromine and trifluoromethyl groups on the benzophenone core. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
(3-bromophenyl)-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHBLKRAOAEKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241118 |
Source
|
Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-39-4 |
Source
|
Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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